4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate

Description

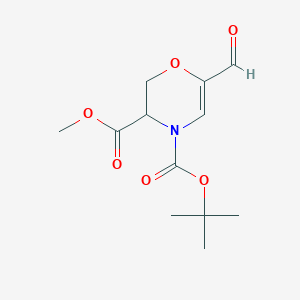

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is a synthetic heterocyclic compound featuring a 1,4-oxazine backbone with multiple functional groups. The molecule includes a tert-butyl ester at the 4-position, a methyl ester at the 3-position, and a formyl group at the 6-position. This structural complexity makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications requiring regioselective modifications or chiral centers. Its reactivity is influenced by the electron-withdrawing formyl group and steric hindrance from the tert-butyl substituent, which may affect solubility and stability in biological systems .

Properties

IUPAC Name |

4-O-tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-8(6-14)18-7-9(13)10(15)17-4/h5-6,9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEXZDMQSNJPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(OCC1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Formylation: The formyl group can be introduced via a formylation reaction using formic acid or a formylating reagent such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: 4-O-Tert-butyl 3-O-methyl 6-carboxy-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate.

Reduction: 4-O-Tert-butyl 3-O-methyl 6-hydroxymethyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazine ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 3-O-Methyl Quercetin | Benzothiazepinones (e.g., Compound 4) |

|---|---|---|---|

| Molecular Weight | ~325 g/mol (estimated) | 316.26 g/mol | 327.35 g/mol |

| Solubility (LogP) | ~2.5 (lipophilic) | 1.8 (moderate polarity) | 3.1 (lipophilic) |

| Key Functional Groups | Formyl, esters | 3-O-methyl, hydroxyls | Methoxy, chloroacetyl |

Biological Activity

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is a complex organic compound that belongs to the oxazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : CHN O

- Molecular Weight : 271.27 g/mol

- CAS Number : 2580177-80-4

Structure

The structure of this compound features a tert-butyl group and a methoxy group, which are significant for its biological activity. The oxazine ring contributes to the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 271.27 g/mol |

| CAS Number | 2580177-80-4 |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, research has indicated that derivatives of oxazine compounds could exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain oxazine derivatives showed micromolar activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

The proposed mechanisms through which oxazine derivatives exert their biological effects include:

- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle regulation by targeting key proteins involved in cell division.

- Induction of Apoptosis : Some studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The presence of tert-butyl and methoxy groups may enhance the antioxidant capacity of the compound, potentially reducing oxidative stress in cells .

Case Studies

A case study involving related oxazine compounds revealed significant cytotoxicity against human breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity. Specifically, the introduction of functional groups such as methoxy and tert-butyl was correlated with increased potency against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.